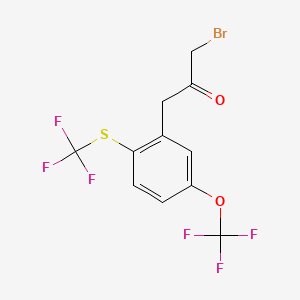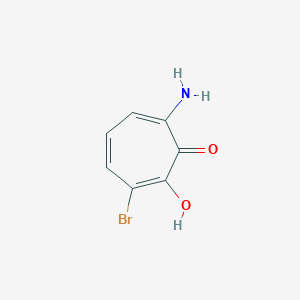![molecular formula C16H16O3 B14063680 Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate CAS No. 101046-48-4](/img/structure/B14063680.png)
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl ester group through an oxygen atom. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst. The reaction can be carried out under liquid phase conditions using ion exchange resin or sulfuric acid as the catalyst . The general reaction scheme is as follows:
Acrylic acid+EthanolCatalystEthyl 2-[(naphthalen-2-yl)oxy]methylprop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with an amide group instead of an ester.
Methyl 2-(naphthalen-2-yloxy)propanoate: Similar ester but with a methyl group instead of an ethyl group.
2-(Naphthalen-2-yloxy)ethyl acetate: Similar ester but with an ethyl acetate group.
Uniqueness
Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate is unique due to its specific ester group and the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
101046-48-4 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
ethyl 2-(naphthalen-2-yloxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)12(2)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,2-3,11H2,1H3 |
Clé InChI |
KFLUNLTYVNKLFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)COC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





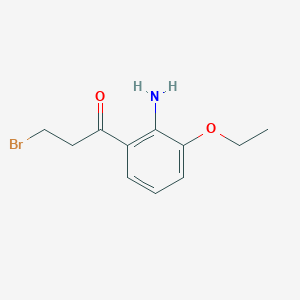

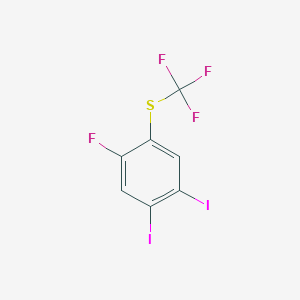
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)

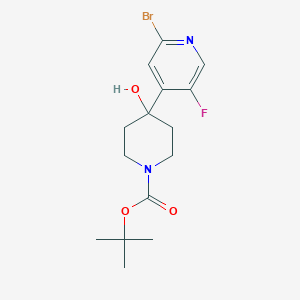
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
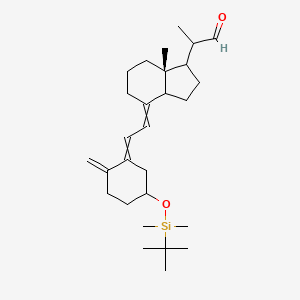
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
